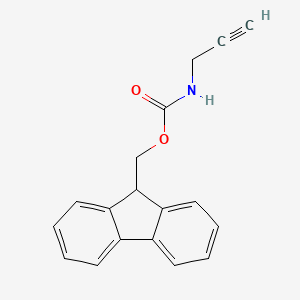

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

Übersicht

Beschreibung

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate: is an organic compound with the molecular formula C18H15NO2 It is known for its unique structure, which includes a fluorenyl group and a prop-2-ynylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate typically involves the reaction of N-(9H-fluoren-9-ylmethoxycarbonyloxy) succinimide with propargylamine. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature over a period of two hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-ynyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.

Wissenschaftliche Forschungsanwendungen

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate, also known as this compound, is a chemical compound with a variety of applications in laboratory settings and scientific research .

Basic Information

Synonyms

The compound is also known by several synonyms :

- 9H-fluoren-9-ylmethyl N-prop-2-ynylcarbamate

- This compound

- (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate

- This compound 95%

- Carbamic acid, 2-propynyl-, 9H-fluoren-9-ylmethyl ester

- Carbamic acid, N-2-propyn-1-yl-, 9H-fluoren-9-ylmethyl ester

Applications

While specific applications of this compound are not detailed in the provided search results, related compounds such as tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate have noted uses as building blocks in organic synthesis, potentially leading to the development of new pharmaceuticals, specialty chemicals, and materials. Other carbamates are used in cyclization reactions . Additionally, some carbamates impact gene expression and tumor growth by regulating methylation levels on histones .

Hazard Statements

The compound has several hazard statements :

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

- H303: May be harmful if swallowed.

Precautionary Statements

Some precautionary statements include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P302+P352: IF ON SKIN: Wash with plenty of water.

- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P312: Call a POISON CENTER/doctor if you feel unwell.

- P332+P313: If skin irritation occurs: Get medical advice/attention.

- P337+P313: If eye irritation persists: Get medical advice/attention.

- P362: Take off contaminated clothing and wash it before reuse.

- P403+P233: Store in a well-ventilated place. Keep container tightly closed.

- P405: Store locked up.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Biologische Aktivität

Overview

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate, with the molecular formula CHNO, is an organic compound notable for its unique structural features, which include a fluorenyl group and a prop-2-ynylcarbamate moiety. This compound has garnered interest in various fields, particularly in organic chemistry and medicinal applications, due to its potential biological activities.

The synthesis of this compound typically involves the reaction of N-(9H-fluoren-9-ylmethoxycarbonyloxy)succinimide with propargylamine in tetrahydrofuran (THF) under controlled temperatures. This method is essential for maintaining the stability of the compound during multi-step synthesis processes, making it valuable in pharmaceutical development .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a protecting group for amines, which is crucial in synthesizing bioactive molecules. Its stability under various reaction conditions allows for the development of novel drug candidates with improved efficacy and selectivity .

Inhibition of Histone Demethylases

Recent studies have highlighted the potential of carbamate compounds, including this compound, to inhibit histone demethylases such as KDM4A. These enzymes are critical in regulating gene expression and are implicated in various cancers. In vitro assays demonstrated that certain carbamate derivatives can significantly inhibit KDM4 activity, as indicated by increased levels of trimethylated H3K9, suggesting a mechanism for their anticancer properties .

In Vitro Studies

- KDM4 Inhibition : A study investigating the effects of various carbamates on KDM4 activity found that this compound exhibited concentration-dependent inhibition of KDM4 enzymatic activity with an IC value indicating effective potency .

- Cell Line Experiments : In experiments using cervical cancer HeLa cells, treatment with this compound resulted in significant alterations in histone methylation patterns, further supporting its role as a potential therapeutic agent against malignancies driven by epigenetic dysregulation .

Data Table: Biological Activity Summary

| Activity | Compound | IC Value | Mechanism |

|---|---|---|---|

| KDM4 Inhibition | This compound | 30.24 ± 4.60 μM | Inhibition of histone demethylation |

| Histone Methylation | HeLa Cells | N/A | Increased trimethylation levels of H3K9 |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-prop-2-ynylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-11-19-18(20)21-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h1,3-10,17H,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWNQUIGNHTEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127896-08-6 | |

| Record name | (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.